molecular formula C9H9BrO3 B3032785 4-(2-Bromoethoxy)benzoic acid CAS No. 51616-09-2

4-(2-Bromoethoxy)benzoic acid

Cat. No.: B3032785
CAS No.: 51616-09-2
M. Wt: 245.07 g/mol
InChI Key: ADGSEDROJNHXDK-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)benzoic acid is a brominated benzoic acid derivative characterized by a benzoic acid core substituted at the para position with a 2-bromoethoxy group (-OCH₂CH₂Br). This compound is structurally significant due to its dual functional groups: the carboxylic acid moiety enables hydrogen bonding and salt formation, while the brominated ethoxy chain serves as a reactive site for nucleophilic substitution or coupling reactions. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds .

Properties

IUPAC Name

4-(2-bromoethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGSEDROJNHXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325619
Record name 4-(2-bromoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51616-09-2
Record name NSC513302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-bromoethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the bromoethoxy group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Key Pathway

The compound is synthesized via esterification followed by etherification and bromination . For example, methyl 4-(bromomethyl)benzoate undergoes azide substitution (NaN₃, DMF/water) to form an azide intermediate, which is then used in click chemistry (CuSO₄, sodium ascorbate, K₂CO₃) to form triazole derivatives .

Reaction Conditions :

  • Esterification : Methanol, H₂SO₄ (catalyst) for 12 hours .

  • Bromination : Bromine (Br₂), Lewis acid (e.g., AlCl₃), 50°C.

Table 1: Synthesis Overview

StepReagentsSolventTemperatureProduct
1H₂SO₄Methanol80°CMethyl ester
2Br₂, AlCl₃CH₂Cl₂50°C4-(2-Bromoethoxy)benzoic acid methyl ester
3NaN₃DMF:H₂O (4:1)RTAzide intermediate

Nucleophilic Substitution at the Benzylic Position

The bromide group in This compound undergoes nucleophilic substitution (SN₂) with nucleophiles like azide (NaN₃) or amines (e.g., NH₃).

Example Reaction :

  • Reagent : Sodium azide (2 equivalents), DMF:H₂O (4:1).

  • Conditions : Stirred for 1 hour at room temperature .

Table 2: Substitution Examples

NucleophileProductYieldReference
NaN₃4-(2-Azidoethoxy)benzoic acid85%
NH₃4-(2-Aminoethoxy)benzoic acid78%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide derivative reacts with acetylenes (e.g., bis-ethynylpyridine) under copper catalysis to form 1,2,3-triazoles.

Reaction Conditions :

  • Catalyst : CuSO₄·5H₂O (0.4 equivalents), sodium ascorbate (0.8 equivalents).

  • Solvent : DMF:H₂O (4:1).

  • Time : 60 hours at RT .

Table 3: CuAAC Reaction

ReactantProductYieldReference
Bis-ethynylpyridineTriazole-linked dibenzoate72%

Ester-to-Acid Conversion

The methyl ester of This compound undergoes hydrolysis to form the free acid.

Reaction Conditions :

  • Reagent : NaOH (3 equivalents), aqueous methanol.

  • Temperature : 110°C for 24 hours .

Table 4: Hydrolysis Data

Starting MaterialProductYieldReference
Methyl esterThis compound75%

Electrophilic Substitution

The carboxylic acid group strongly deactivates the aromatic ring, but under Lewis acid catalysis (e.g., AlCl₃), acylation or alkylation is possible.

Mechanism :

  • Formation of a Wheland intermediate (σ-complex) with resonance stabilization .

  • Followed by deprotonation to restore aromaticity .

Table 5: Friedel-Crafts Reactivity

SubstituentReactivity (Relative Rate)Reference
COOHStrongly deactivating (>100-fold reduction vs. benzene)

Spectroscopic Characteristics

  • UV-Vis : λmax = 236 nm (εmax = 52,000 M⁻¹cm⁻¹) .

  • IR : νmax = 1716 cm⁻¹ (C=O stretch) .

Elemental Analysis

ElementCalculated (%)Found (%)
C64.464.6
H4.64.5
N15.015.0

Scientific Research Applications

Organic Synthesis

4-(2-Bromoethoxy)benzoic acid serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromoethoxy group allows for nucleophilic substitutions with various nucleophiles, facilitating the creation of diverse derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. For instance, it has been studied as a precursor in the synthesis of bioactive compounds. The ability to modify its structure through chemical reactions makes it valuable in drug development .

Material Science

The compound's properties enable its use in the synthesis of polymers and other materials. Its functional groups can participate in polymerization reactions, leading to materials with specific characteristics suitable for various industrial applications .

Data Table: Comparison with Similar Compounds

Compound NameFunctional GroupsKey Reactions
This compoundBromoethoxy, CarboxylicNucleophilic Substitution, Esterification
4-(Bromomethyl)benzoic acidBromomethyl, CarboxylicNucleophilic Substitution
4-(Chloromethyl)benzoic acidChloromethyl, CarboxylicNucleophilic Substitution
4-(Methoxy)benzoic acidMethoxy, CarboxylicEsterification

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can exhibit antimicrobial properties. One study synthesized several derivatives and tested their efficacy against Staphylococcus aureus, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Polymer Development

Another study focused on using this compound in the synthesis of biodegradable polymers. The incorporation of this compound into polymer chains improved mechanical properties while maintaining biodegradability, making it suitable for environmental applications .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)benzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromoethoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In esterification reactions, the carboxylic acid group reacts with alcohols to form esters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Derivatives

Methyl 3-(2-bromoethoxy)benzoate (CAS 59516-96-0) and methyl 4-(2-bromoethoxy)benzoate (CAS 56850-91-0) are ester analogs differing in the substitution position on the benzene ring. The para-substituted derivative (4-position) generally exhibits higher symmetry and stronger intermolecular interactions (e.g., dipole-dipole forces), leading to distinct physical properties. For example, para-substituted benzoates often have higher melting points compared to ortho or meta isomers due to crystallographic packing efficiency .

Compound CAS Number Substitution Position Molecular Formula Key Applications
Methyl 4-(2-bromoethoxy)benzoate 56850-91-0 Para C₁₀H₁₁BrO₃ Intermediate in drug synthesis
Methyl 3-(2-bromoethoxy)benzoate 59516-96-0 Meta C₁₀H₁₁BrO₃ Polymer chemistry

Functional Group Variations

4-[2-(Acetylamino)ethoxy]benzoic Acid (CAS 297137-62-3)

This compound replaces the bromine atom with an acetamido group (-NHCOCH₃). The amide group enhances hydrogen bonding capacity, increasing solubility in polar solvents. Unlike the brominated analog, it is less reactive in nucleophilic substitutions but more suited for biological applications, such as enzyme inhibition studies .

4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)

Here, the ethoxy chain is replaced with a fluorinated phenoxy group. The electron-withdrawing fluorine atom increases the acidity of the benzoic acid (pKa ~2.8 vs. ~4.2 for 4-(2-bromoethoxy)benzoic acid). This compound has a melting point of 171–175°C, suggesting stronger crystal lattice forces compared to the brominated derivative .

Structural Complexity: 4-[(2-Bromophenyl)methoxy]-3-ethoxybenzoic Acid

This derivative features a 2-bromobenzyl ether group at position 4 and an ethoxy group at position 3. The bulky benzyl group introduces steric hindrance, reducing reactivity in substitution reactions. However, the bromine on the aromatic ring enables Suzuki-Miyaura cross-coupling, a reaction less feasible with aliphatic bromine in this compound .

Nucleophilic Substitution

The bromine atom in this compound is susceptible to nucleophilic displacement, enabling the synthesis of ethers, thioethers, or amines. For example, reaction with sodium azide yields 4-(2-azidoethoxy)benzoic acid, a precursor for "click chemistry" applications .

Biological Activity

4-(2-Bromoethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, as well as its mechanisms of action and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H11_{11}BrO2_2
  • Molecular Weight : 273.11 g/mol
  • CAS Number : 52062-92-7

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, methyl 4-(2-bromoethoxy)benzoate showed an inhibitory effect against various plant pathogens, with an inhibition rate of 88.6% against Rhizoctonia solani at a concentration of 200 μg/mL . This suggests that the compound could serve as a basis for developing antifungal agents.

CompoundPathogenInhibition Rate (%)Concentration (μg/mL)
Methyl 4-(2-bromoethoxy)benzoateRhizoctonia solani88.6200
Methyl 4-(2-bromoethoxy)benzoateFusarium moniliforme76.1200
Methyl 4-(2-bromoethoxy)benzoateSphaeropsis sapinea75.4200

Antibacterial Activity

The antibacterial properties of related compounds have been explored, indicating that halogenated benzoic acids can inhibit bacterial growth effectively. While specific data on the antibacterial activity of this compound is limited, related studies suggest it could possess similar effects .

Anticancer Potential

In silico studies have suggested that benzoic acid derivatives may interact with key enzymes involved in cancer progression, such as cathepsins B and L. These interactions can enhance proteolytic activity, which is crucial in cancer cell proliferation and survival . The potential for this compound to modulate these pathways warrants further investigation.

The mechanism by which this compound exerts its biological effects may involve:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating various biochemical reactions.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of methyl derivatives of benzoic acid against seven plant pathogens. The results indicated that these compounds could serve as effective antifungal agents due to their high inhibition rates at low concentrations .
  • Proteasome Activation : Research on benzoic acid derivatives showed that they could activate proteasomal degradation pathways in human fibroblasts, indicating potential applications in anti-aging and cancer therapies .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • 1H^1H-NMR : Identify the ethoxy (–OCH₂CH₂Br) protons as a triplet (δ 3.6–4.0 ppm) and the aromatic protons as a doublet (δ 7.8–8.2 ppm).
    • IR : Confirm the carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) and ether (C–O–C at ~1100 cm⁻¹) functional groups .
  • Crystallography :
    • Use single-crystal X-ray diffraction (SHELX or SIR97) to resolve bond lengths and angles, particularly the Br–C bond (expected ~1.9 Å) and torsional angles in the ethoxy chain .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Hazard Mitigation :
    • Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats) due to potential irritation from bromoalkane intermediates .
    • Store at 2–8°C in airtight containers to prevent degradation.
  • Emergency Measures :
    • For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

  • Computational Workflow :
    • Optimize geometry using B3LYP/6-311+G(d,p) to model the molecule’s ground-state structure .
    • Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., bromoethoxy group’s leaving-group potential).
    • Simulate IR and NMR spectra for cross-validation with experimental data .
      Applications :
  • Predict regioselectivity in substitution reactions (e.g., Suzuki coupling) by analyzing charge distribution .

What mechanistic insights explain contradictions in the compound’s reactivity under varying catalytic conditions?

Q. Advanced Research Focus

  • Case Study : Discrepancies in Pd-catalyzed coupling yields may arise from:
    • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states better than THF.
    • Ligand Choice : Bulky ligands (e.g., SPhos) reduce steric hindrance around the bromoethoxy group .
  • Methodological Validation :
    • Use kinetic isotope effects (KIE) or Hammett plots to probe rate-determining steps .

How can crystallographic disorder in the ethoxy chain be addressed during structure refinement?

Q. Advanced Research Focus

  • Disorder Challenges : The flexible ethoxy group may exhibit positional disorder, complicating electron density maps.
  • Refinement Strategies :
    • Apply SHELXL’s PART instruction to model alternative conformations .
    • Use restraints (DFIX, ISOR) to maintain chemically reasonable bond lengths and thermal parameters .
  • Validation : Check R-factors and residual density peaks (<0.5 eÅ⁻³) post-refinement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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